molecular formula C₃₆H₅₀O₈ B109443 23-Keto nemadectin CAS No. 112124-81-9

23-Keto nemadectin

Cat. No.: B109443
CAS No.: 112124-81-9
M. Wt: 610.8 g/mol
InChI Key: VPWHZFYSDDOYRR-BVWZAJDSSA-N
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Preparation Methods

The synthesis of 23-Keto Nemadectin involves several steps, starting from the precursor Moxidectin. The preparation methods include:

Chemical Reactions Analysis

23-Keto Nemadectin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

23-Keto Nemadectin has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of oxidation and reduction reactions.

    Biology: It is studied for its biological activity and potential use as a parasiticide.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating parasitic infections.

    Industry: It is used in the development of new veterinary drugs and formulations.

Mechanism of Action

The mechanism of action of 23-Keto Nemadectin involves its interaction with specific molecular targets in parasites. It binds to glutamate-gated chloride channels in the nervous system of parasites, leading to paralysis and death of the parasite. This mechanism is similar to that of its precursor, Moxidectin .

Comparison with Similar Compounds

23-Keto Nemadectin is similar to other compounds in the avermectin family, such as:

    Moxidectin: Its precursor, used as a parasiticide.

    Ivermectin: Another well-known parasiticide with a similar mechanism of action.

    Abamectin: Used in agriculture for pest control.

The uniqueness of this compound lies in its specific structural modifications, which may confer different biological activities and pharmacokinetic properties compared to its analogs .

Properties

IUPAC Name

(1R,4S,5'R,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,4'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50O8/c1-20(2)13-24(6)32-25(7)30(37)18-35(44-32)17-28-16-27(43-35)12-11-22(4)14-21(3)9-8-10-26-19-41-33-31(38)23(5)15-29(34(39)42-28)36(26,33)40/h8-11,13,15,20-21,25,27-29,31-33,38,40H,12,14,16-19H2,1-7H3/b9-8+,22-11+,24-13+,26-10+/t21-,25-,27+,28-,29-,31+,32+,33+,35-,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWHZFYSDDOYRR-BVWZAJDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CCC2CC(CC3(O2)CC(=O)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)CC(=O)[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112124-81-9
Record name 23-Keto nemadectin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112124819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23-KETO NEMADECTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8UGZ945KD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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